molecular formula C18HF35O2 B101006 Perfluorooctadecanoic acid CAS No. 16517-11-6

Perfluorooctadecanoic acid

Cat. No. B101006
CAS RN: 16517-11-6
M. Wt: 914.1 g/mol
InChI Key: ZTSDOGSKTICNPQ-UHFFFAOYSA-N
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Description

Perfluorooctadecanoic acid is a type of perfluorinated carboxylic acid (PFCA), which is a subset of perfluorinated compounds. These substances are characterized by a carbon chain that is fully fluorinated, making them highly resistant to degradation in the environment. Although the provided papers do not specifically discuss perfluorooctadecanoic acid, they do provide insights into the behavior and effects of similar long-chain PFCAs, such as perfluorodecanoic acid (PFDA), which can be used to infer some properties of perfluorooctadecanoic acid due to the structural similarities.

Synthesis Analysis

The synthesis of perfluorinated compounds, including perfluorooctadecanoic acid, typically involves the fluorination of hydrocarbons or the electrochemical fluorination of carboxylic acid derivatives. One of the papers describes the synthesis of a series of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants, which are structurally related to perfluorooctadecanoic acid . The synthesis process involves esterification and extensive characterization using techniques such as FT-IR, 1H NMR, and 19F NMR.

Molecular Structure Analysis

The molecular structure of perfluorooctadecanoic acid would consist of a long carbon chain with each carbon atom bonded to fluorine atoms, ending with a carboxylic acid group. The presence of fluorine atoms imparts unique chemical properties to the molecule, such as high stability and hydrophobicity. The papers do not directly analyze the molecular structure of perfluorooctadecanoic acid but do provide insights into the behavior of similar molecules .

Chemical Reactions Analysis

Perfluorinated acids like perfluorooctadecanoic acid are known for their chemical inertness due to the strong carbon-fluorine bonds. However, certain conditions can lead to their decomposition. For example, one study demonstrates the photochemical decomposition of PFDeA under VUV light irradiation, which could be relevant to understanding the degradation pathways of perfluorooctadecanoic acid . Another study shows the decomposition of PFCAs by heterogeneous photocatalysis in acidic aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorooctadecanoic acid are influenced by its perfluorinated carbon chain. These compounds are generally resistant to heat and chemical reagents, and they exhibit low surface tension and bioaccumulative properties. The papers discuss the properties of related PFCAs, noting that the longer the perfluorocarbon chain, the more toxic the acid . Additionally, the surface activity of related perfluorinated surfactants is studied, showing their ability to significantly reduce the surface tension of organic solvents .

Case Studies and Environmental Impact

Several papers provide case studies on the environmental and health impacts of PFCAs. One study examines the inhibition of long-chain acyl-CoA synthetase by PFDA in rat hepatocytes, which could be indicative of the potential biological effects of perfluorooctadecanoic acid . Another study measures the concentrations of PFCAs in serum samples from various countries, highlighting the prevalence and potential exposure risks of these compounds . The acute toxicity of a series of PFCAs is evaluated using different in vitro test systems, suggesting a relationship between chain length and toxicity .

Scientific Research Applications

Environmental Monitoring and Health Studies

  • Presence in Food Packaging : PFODA is among the perfluorinated compounds (PFCs) found in food packaging materials, such as fast food wrappers and microwave popcorn bags. These materials are analyzed for PFCs due to their potential health impact on consumers (Zafeiraki et al., 2014).
  • Distribution in Water Bodies : Studies on the distribution of PFODA in ocean and river water have shown its presence in various global water sources, suggesting widespread environmental dispersion (Ahrens et al., 2009), (So et al., 2007).
  • Impact on Human Health : PFODA is part of the group of perfluoroalkyl substances (PFAS) found in human blood, indicating potential exposure and bioaccumulation in humans (Kannan et al., 2004).

Material Science and Applications

  • Surface Modification of Metals : PFODA has been used to modify the surface properties of stainless steel, creating low-energy surfaces that are hydrophobic and potentially corrosion-resistant (Kruszewski & Gawalt, 2011).
  • Properties of Perfluorinated Sulfonic-Acid Ionomers : Research on perfluorinated sulfonic-acid (PFSA) ionomers, which include PFODA derivatives, highlights their complex behavior and key role in emerging technologies, particularly in the field of electrochemistry and polymer physics (Kusoglu & Weber, 2017).

Safety And Hazards

Perfluorooctadecanoic acid is considered hazardous. It is toxic if swallowed, absorbed through the skin, or inhaled. It can cause damage to organs and is a known carcinogen. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18HF35O2/c19-2(20,1(54)55)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h(H,54,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSDOGSKTICNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17F35COOH, C18HF35O2
Record name Perfluoro-n-octadecanoic acid
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066071
Record name Perfluorooctadecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

914.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorooctadecanoic acid

CAS RN

16517-11-6
Record name Perfluorooctadecanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluoro-
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Record name Octadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluoro-
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Record name Perfluorooctadecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorostearic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
568
Citations
SE Qaqish, SG Urquhart, U Lanke, SMK Brunet… - Langmuir, 2009 - ACS Publications
Deposition of mixtures of palmitic acid (C 15 H 31 COOH) and perfluorooctadecanoic acid (C 17 F 35 COOH) onto solid substrates gives rise to irregularly shaped, phase-separated …
Number of citations: 33 pubs.acs.org
M Hirata-Koizumi, S Fujii, M Furukawa… - The Journal of …, 2012 - jstage.jst.go.jp
… ABSTRACT — Male and female rats were given perfluorooctadecanoic acid (PFOdA) by … The present article reports the result of the study of perfluorooctadecanoic acid [PFOdA (C18…
Number of citations: 21 www.jstage.jst.go.jp
AF Thünemann, H Schnablegger - Langmuir, 1999 - academia.edu
… The surfactant used in this study, perfluorooctadecanoic acid, was supplied by ABCR and used in the state received. It had a melting point of 170 C. Water was from a Milli-Q system. …
Number of citations: 12 www.academia.edu
FE Ala'a, MF Paige - Journal of colloid and interface science, 2011 - Elsevier
… In this work, we study, in further detail, the miscibility of perfluorooctadecanoic acid (C 17 F 35 COOH, abbreviated C18F) with DPPC under various conditions of subphase salinity, with …
Number of citations: 23 www.sciencedirect.com
H Kato, S Fujii, M Takahashi… - Environmental …, 2015 - Wiley Online Library
… We previously reported the results for perfluorooctadecanoic acid [PFOdA (C18)], which demonstrated that the toxic potency of PFOdA was relatively low, compared to the other PFCAs; …
Number of citations: 50 onlinelibrary.wiley.com
M Hirata-Koizumi, S Fujii, K Hina… - Fundamental …, 2015 - jstage.jst.go.jp
… We previously examined perfluoroundecanoic acid (C11), perfluorododecanoic acid (C12), and perfluorooctadecanoic acid (C18). We herein reported our results for …
Number of citations: 12 www.jstage.jst.go.jp
FE Ala'a, ML Tremblay, JK Rainey, MF Paige - Journal of Fluorine …, 2015 - Elsevier
… peptide (amino acid sequence KLLKLLLKLCLKLLKLLL; KLL) was added to mixed films of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and perfluorooctadecanoic acid (C18F) …
Number of citations: 4 www.sciencedirect.com
AF Thünemann, KH Lochhaas - Langmuir, 1999 - ACS Publications
… Recently, we have shown that perfluorooctadecanoic acid forms monodispere thin disklike micelles at small concentrations (10 -3 to 10 -4 mol/L). The complex preparations were …
Number of citations: 15 pubs.acs.org
QS Liu, F Hao, Z Sun, Y Long, Q Zhou, G Jiang - Chemosphere, 2018 - Elsevier
Per- and polyfluoroalkyl substances (PFASs) are ubiquitous and high persistent in human blood, thus potentially inducing a myriad of deleterious consequences. Plasma kallikrein-kinin …
Number of citations: 12 www.sciencedirect.com
S Taniyasu, K Kannan, MK So, A Gulkowska… - … of Chromatography A, 2005 - Elsevier
Fluorotelomer alcohols and fluorotelomer acids have been proposed as a source of the perfluorinated carboxylic acids found in remote marine locations. To examine the sources and …
Number of citations: 671 www.sciencedirect.com

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